molecular formula C18H17N5OS B2766046 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380144-39-6

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2766046
CAS No.: 2380144-39-6
M. Wt: 351.43
InChI Key: QYTJTQMLDDOLJG-UHFFFAOYSA-N
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Description

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Mechanism of Action

The mechanism of action of 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of key enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c19-9-13-3-5-20-16(8-13)24-11-14-2-1-6-23(10-14)18-17-15(4-7-25-17)21-12-22-18/h3-5,7-8,12,14H,1-2,6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTJTQMLDDOLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2SC=C3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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